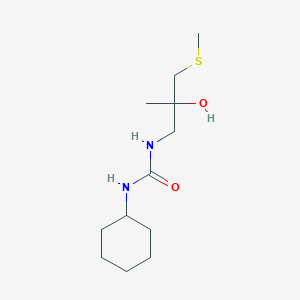

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

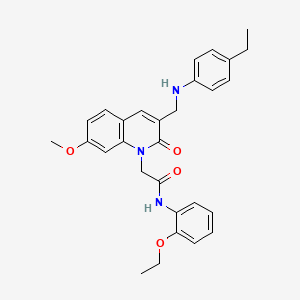

The compound is a urea derivative with a cyclohexyl group, a hydroxy-methyl group, and a methylthio-propyl group attached. Urea derivatives are often used in medicinal chemistry due to their bioactivity .

Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as implied by the name. The cyclohexyl indicates a six-membered carbon ring. The urea portion of the molecule implies a carbonyl (C=O) group attached to two -NH2 groups .Chemical Reactions Analysis

Again, without specific data, it’s hard to predict. Urea derivatives can participate in a variety of reactions, particularly if they are part of a larger, more complex molecule .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Antagonist Development

A study by Santella et al. (2008) focused on the conformational analysis of a trans-1,2-disubstituted cyclohexane CCR3 antagonist, revealing that the cyclohexane linker could be replaced by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker. This adjustment led to the development of a potent eosinophil chemotaxis inhibitor, potentially useful for asthma treatment. The study highlights the significance of conformational analysis in developing new therapeutic agents with high inhibition potency (Santella et al., 2008).

Synthesis of Novel Cyclic Ureas

Research by Sañudo et al. (2006) introduced a new class of cyclic dipeptidyl ureas synthesized through Ugi reactions followed by stirring with sodium ethoxide. The resulting compounds, including 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, represent a novel class of pseudopeptidic triazines, suggesting potential applications in the development of bioactive compounds with unique structural features (Sañudo et al., 2006).

Urea-Catalyzed Synthesis

Li et al. (2012) demonstrated an environmentally friendly and high-yield method for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound. This method presents an efficient approach to synthesizing complex organic compounds, highlighting urea's role as a catalyst in organic synthesis (Li et al., 2012).

Hydrogelator Development

A study by de Loos et al. (2005) focused on developing efficient hydrogelators by modifying the peripheral substituents of cyclohexane bis-urea organogelators. This research led to the creation of a new class of hydrogelators capable of gelating water and basic aqueous solutions, demonstrating the potential of cyclohexane bis-urea compounds in developing novel hydrogel materials (de Loos et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJIPMBVGAVMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCCCC1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)

![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

![N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride](/img/structure/B2918457.png)

![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)

![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)

![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)